molecular formula C14H15N3O2S2 B6528459 2-[(5-acetamido-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-methylacetamide CAS No. 946271-65-4

2-[(5-acetamido-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-methylacetamide

Cat. No. B6528459
CAS RN: 946271-65-4
M. Wt: 321.4 g/mol
InChI Key: NQMDCMCFBKLAIK-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by the substituents on the thiazole ring .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .

Scientific Research Applications

Antimicrobial Activity

Thiazoles, including F5034-0400, have demonstrated potent antimicrobial properties. Researchers have explored their effectiveness against various pathogens, such as bacteria and fungi. For instance, sulfazole, a thiazole derivative, exhibits antimicrobial activity against certain bacterial strains . Investigating F5034-0400’s specific antimicrobial targets and mechanisms could provide valuable insights for drug development.

Anticancer Potential

Thiazoles play a crucial role in cancer research. F5034-0400 might exhibit anticancer properties similar to other thiazole-based compounds like tiazofurin . Investigating its impact on cancer cell lines (e.g., HeLa, HCT-116, MCF-7) could reveal its potential as an antitumor agent .

Antioxidant Effects

Thiazoles possess antioxidant properties, which are essential for combating oxidative stress and preventing cellular damage. F5034-0400’s antioxidant activity could be explored in vitro or in animal models .

Anti-Inflammatory and Neuroprotective Activities

Thiazoles have been investigated for their anti-inflammatory effects. F5034-0400 might contribute to reducing inflammation and protecting neural cells. Further studies could elucidate its potential in neuroprotection .

Antiviral Applications

Given the broad spectrum of thiazoles, exploring F5034-0400’s antiviral activity could be promising. Investigate its effects against specific viruses, such as HIV/AIDS, to assess its potential as an antiviral agent .

Other Potential Uses

Thiazoles have been employed in diverse fields, including liquid crystals, catalysts, and dyes . Investigate whether F5034-0400 could find applications beyond those mentioned above.

Synthesis and Biological Evaluation of Thiazole Derivatives Synthesis, Anticancer Evaluation, and Structure-Activity Relationship of Novel 1,3,4-Thiadiazole Derivatives

Mechanism of Action

The mechanism of action of thiazoles can be diverse, depending on the specific compound and its biological target . For instance, some thiazoles have been shown to be xanthine oxidase inhibitors .

Safety and Hazards

The safety and hazards of thiazoles can vary greatly depending on the specific compound. Some thiazoles can be considered safe anti-inflammatory agents .

Future Directions

Thiazoles continue to be an area of interest for researchers due to their wide range of biological activities . Future research may focus on synthesizing new thiazole derivatives and evaluating their biological activities.

properties

IUPAC Name

2-[(5-acetamido-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S2/c1-9(18)16-13-12(10-6-4-3-5-7-10)17-14(21-13)20-8-11(19)15-2/h3-7H,8H2,1-2H3,(H,15,19)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMDCMCFBKLAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(N=C(S1)SCC(=O)NC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-acetamido-4-phenylthiazol-2-yl)thio)-N-methylacetamide

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